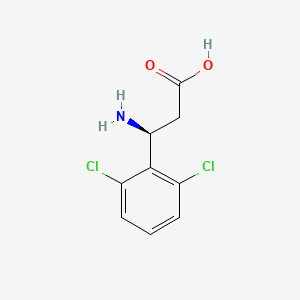

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid

Descripción

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with two chlorine atoms at the 2 and 6 positions

Propiedades

Fórmula molecular |

C9H9Cl2NO2 |

|---|---|

Peso molecular |

234.08 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9Cl2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |

Clave InChI |

FJJTUPBXHKDPTC-ZETCQYMHSA-N |

SMILES isomérico |

C1=CC(=C(C(=C1)Cl)[C@H](CC(=O)O)N)Cl |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form 2,6-dichlorophenylglycine.

Hydrolysis: The intermediate is then hydrolyzed to yield (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Amino Group Reactions

The primary amine participates in nucleophilic reactions, forming derivatives such as amides or undergoing condensation.

Carboxylic Acid Reactions

The –COOH group undergoes typical acid-derived transformations.

Aryl Chloride Reactivity

The 2,6-dichlorophenyl group undergoes electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), though steric hindrance from the dichloro substitution limits reactivity.

Nucleophilic Aromatic Substitution (NAS)

Chlorine atoms at the 2- and 6-positions are meta-directing but deactivated due to electron withdrawal.

Electrophilic Aromatic Substitution (EAS)

Limited due to electron-withdrawing –Cl groups. Nitration and sulfonation are not typically observed under standard conditions.

Stereospecific Reactions

The (3S)-configuration influences enantioselective interactions, particularly in biological systems.

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase (e.g., Candida antarctica) | Retention of (3S)-configuration in esters | Used for chiral purification |

Cross-Coupling Reactions

The aromatic ring can participate in palladium-catalyzed couplings, though reactivity is moderate.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, base | 3-Amino-3-(2,6-diarylphenyl)propanoic acid | Limited by steric hindrance |

Physicochemical Stability

-

Thermal Stability : Decomposes above 250°C, releasing HCl and CO₂ .

-

pH Sensitivity : Forms zwitterions in aqueous solutions (pKa₁ ≈ 2.1 for –COOH; pKa₂ ≈ 9.8 for –NH₃⁺) .

Comparative Reactivity with Structural Analogs

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H9Cl2NO2

- Molecular Weight : 234.08 g/mol

- Chemical Structure : The compound features a propanoic acid backbone with a dichlorophenyl group, contributing to its biological activity and interactions.

Chemistry

- Building Block for Synthesis : (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

- Enzyme-Substrate Interaction Studies : This compound is employed in research to study enzyme-substrate interactions. It aids in understanding how enzymes recognize and process substrates, which is crucial for drug design and metabolic pathway elucidation.

- Protein-Ligand Binding : The compound's structure allows it to act as a ligand in protein studies, providing insights into binding mechanisms that are fundamental to biochemistry and pharmacology.

Medicine

- Neurological Disorder Research : There is growing interest in the therapeutic potential of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid for treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development targeting conditions such as depression and anxiety.

- Potential Drug Development : The compound has been investigated for its role in developing drugs that target specific receptors involved in neurological signaling pathways.

Case Study 1: Enzyme Interaction Studies

A study published in a peer-reviewed journal demonstrated that (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid effectively inhibited a specific enzyme involved in neurotransmitter synthesis. The results indicated that this compound could serve as a lead compound for developing inhibitors targeting similar enzymes.

Case Study 2: Drug Development

Research conducted on the therapeutic potential of this compound highlighted its efficacy in modulating receptor activity related to mood regulation. In preclinical trials, it showed promise in reducing symptoms associated with anxiety disorders.

Mecanismo De Acción

The mechanism of action of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(2,6-Dichlorophenyl)propanoic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

2,6-Dichlorophenylalanine: Similar structure but with different stereochemistry, affecting its biological activity.

2,6-Dichlorophenylglycine: An intermediate in the synthesis of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid.

Uniqueness

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.

Actividad Biológica

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid, a chiral amino acid derivative, has garnered attention for its unique structural properties and potential biological activities. This compound features a propanoic acid backbone with a dichlorophenyl substituent, contributing to its pharmacological significance. Understanding its biological activity is crucial for the development of therapeutic agents and for elucidating its mechanisms of action.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 234.08 g/mol

- Chirality : The (3S) enantiomer is known to exhibit distinct biological interactions compared to its racemic counterparts.

The biological activity of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds, while the dichlorophenyl group participates in hydrophobic interactions, potentially modulating enzyme or receptor activities. This interaction can lead to alterations in cellular signaling pathways and biological responses.

Biological Activities

Research indicates that (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid exhibits a range of biological activities:

- Antiviral Activity : Studies have shown that derivatives containing the β-amino acid moiety can exhibit antiviral properties against various viruses, including those affecting plant and animal systems .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

- Anticancer Potential : Research into heterocyclic derivatives containing this amino acid has suggested potential anticancer properties, particularly in inhibiting the proliferation of glioma cell lines .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Effects : A study highlighted the efficacy of β-amino acid derivatives in inhibiting viral replication mechanisms. For example, compounds similar to (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid showed significant antiviral activity against tobacco mosaic virus, indicating their potential as antiviral agents in agricultural applications .

- Antimicrobial Efficacy : In laboratory settings, derivatives were tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values that indicate strong antimicrobial activity. For instance, compounds derived from this amino acid exhibited MIC values ranging from 1 to 8 µg/mL against resistant strains .

- Cancer Cell Inhibition : Research involving glioma cell lines demonstrated that specific derivatives could inhibit cell proliferation effectively. This suggests that modifications to the basic structure of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid could enhance its anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for achieving high enantiomeric purity of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid?

- Methodology : Utilize chiral building blocks or asymmetric catalysis. Enamine Ltd. reports derivatives synthesized via stereoselective imidazolidinone intermediates, which can be adapted for enantiopure production . Chiral chromatography (e.g., HPLC with polysaccharide-based columns) is critical for resolving enantiomers, as demonstrated for structurally similar amino acids .

- Key Data : Enantiomeric excess (ee) ≥ 98% is achievable using chiral auxiliaries or kinetic resolution.

Q. How can the compound’s structure and stereochemistry be validated?

- Methodology : Combine X-ray crystallography for absolute configuration determination with H/C NMR for functional group analysis. For example, NSAIDs like diclofenac (structurally analogous with a 2,6-dichlorophenyl group) are routinely characterized via crystallography .

- Key Data : Typical NMR shifts for the dichlorophenyl moiety: aromatic protons at δ 7.2–7.5 ppm; carboxylic acid proton at δ 12–13 ppm (broad) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Use ESOL and Ali solubility models. Experimental data for similar compounds indicate high aqueous solubility (410 mg/mL at pH 7.4) due to zwitterionic properties .

- Key Data :

| Property | Value | Source |

|---|---|---|

| LogP (predicted) | 0.01 (consensus) | |

| Solubility (pH 7.4) | 410 mg/mL | |

| Stability in PBS | >24 hours (room temperature) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology : Verify enantiomeric purity, as even minor impurities (e.g., 2% R-enantiomer) can skew pharmacological results . Cross-validate assays using orthogonal techniques (e.g., LC-MS for quantification, SPR for binding kinetics). NSAID studies highlight the importance of stereochemistry in COX inhibition .

- Case Study : Diclofenac’s 2,6-dichlorophenyl group enhances COX-2 selectivity; similar structure-activity relationships (SAR) may apply here .

Q. What strategies are effective for studying metabolic stability and degradation pathways?

- Methodology : Use in vitro hepatocyte or microsomal assays coupled with LC-MS/MS. For example, ketoprofen (a propanoic acid derivative) undergoes hepatic glucuronidation, a pathway likely relevant here .

- Key Considerations : Monitor for dechlorination or amide hydrolysis using isotopic labeling (e.g., Cl tracking) .

Q. How does the 2,6-dichlorophenyl moiety influence pharmacological target engagement?

- Methodology : Conduct molecular docking studies with targets like COX enzymes or GABA receptors. The dichlorophenyl group in diclofenac enhances hydrophobic interactions with COX-2’s active site .

- Advanced SAR : Replace the dichlorophenyl group with fluorophenyl or methylphenyl analogs to assess steric/electronic effects on binding .

Q. What analytical techniques are optimal for detecting low-abundance metabolites?

- Methodology : High-resolution mass spectrometry (HRMS) with ion mobility separation. NIST’s GC-MS protocols for propanoic acid derivatives (e.g., 3-hydroxyphenylpropanoic acid) provide a template for metabolite identification .

- Data Interpretation : Use fragmentation libraries (e.g., m/z 219.06 for dichlorophenyl fragments) to annotate unknown peaks .

Contradiction Analysis Framework

- Scenario : Conflicting reports on cytotoxicity in neuronal vs. cancer cell lines.

- Resolution :

Assess cell line-specific expression of transporters (e.g., LAT1 for amino acid uptake) .

Test enantiomer-specific effects: (3S)-form may exhibit neuroprotective activity, while (3R)-form could be inert or toxic .

Validate via siRNA knockdown of putative targets (e.g., mTOR or AMPK pathways).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.